The Architect's Guide to 4-Ethyl-6-methylpyrimidin-2-amine: Structural Profiling, Synthesis, and Medicinal Applications
The Architect's Guide to 4-Ethyl-6-methylpyrimidin-2-amine: Structural Profiling, Synthesis, and Medicinal Applications
Executive Summary
4-Ethyl-6-methylpyrimidin-2-amine (CAS: 114042-92-1) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in the rational design of bioactive molecules. Because the pyrimidine core structurally mimics natural nucleobases, it readily intercalates or binds within diverse biological targets, making it a privileged scaffold in drug discovery. This technical guide provides an authoritative breakdown of its physicochemical properties, mechanistic synthesis, and downstream applications in developing novel antimicrobial and antifungal therapeutics.
Physicochemical Profiling & Structural Data
Accurate characterization of the pyrimidine core is critical for predicting its pharmacokinetic behavior and reactivity during derivatization. The primary amine at the 2-position acts as a potent nucleophile, while the ethyl and methyl substitutions at the 4- and 6-positions provide steric bulk and lipophilicity, influencing the molecule's overall partition coefficient (LogP) and receptor binding affinity.
Below is the consolidated quantitative data for 4-ethyl-6-methylpyrimidin-2-amine, sourced from 1 [1] and2 [2].
| Property | Value | Clinical / Chemical Significance |
| CAS Number | 114042-92-1 | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C₇H₁₁N₃ | Dictates the stoichiometric baseline for derivatization. |
| Monoisotopic Mass | 137.09529 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| SMILES | CCC1=NC(=NC(=C1)C)N | Used for in silico molecular docking and QSAR modeling. |
| InChIKey | NSSCQYIZLNIDAO-UHFFFAOYSA-N | Ensures exact structural matching in chemical databases. |
| Melting Point | 128–130 °C | Primary physical validation metric for synthetic purity. |
| Predicted CCS[M+H]⁺ | 128.4 Ų | Collision Cross Section; aids in ion mobility spectrometry (IMS). |
Synthetic Methodology & Mechanistic Causality
The construction of the 4-ethyl-6-methylpyrimidin-2-amine core is classically achieved via a base-catalyzed cyclocondensation. According to established literature, including protocols detailed in the 3 [3], the pyrimidine ring can be synthesized by reacting an α,β-unsaturated carbonyl intermediate (or a 1,3-dicarbonyl equivalent) with guanidine.
The Causality of the Reaction Design
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Reagent Selection (Guanidine): Guanidine provides the requisite N-C-N fragment. It is a highly basic, strong nucleophile capable of a dual attack on the electrophilic centers of the carbonyl precursor.
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Solvent & Catalyst (Dry Alcohol & KOH): Potassium hydroxide is used to deprotonate the guanidine salt, liberating the free base. Dry alcohol is critical; the absence of water prevents the competitive hydrolysis of intermediates and drives the equilibrium toward the dehydrated, aromatized pyrimidine product.
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Thermodynamic Driving Force: The reaction is refluxed at 60–80 °C. This thermal energy overcomes the activation barrier for the secondary dehydration step, yielding a fully conjugated, thermodynamically stable aromatic system.
Caption: Synthetic workflow for 4-Ethyl-6-methylpyrimidin-2-amine via base-catalyzed cyclization.
Self-Validating Protocol: Synthesis of the Pyrimidine Core
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Preparation: Dissolve the carbonyl precursor (0.01 mol) and guanidine (0.012 mol) in 20 mL of dry absolute ethanol.
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Catalysis: Add a catalytic amount of KOH to the mixture to ensure guanidine is present as a free base.
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Cyclization: Heat the reaction mixture to reflux (60–80 °C) for 4–6 hours under an inert nitrogen atmosphere.
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In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) eluent. The disappearance of the starting material and the emergence of a highly UV-active spot confirms ring formation.
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Workup: Cool the mixture to room temperature and pour it over crushed ice. This quenches the base and precipitates the crude organic product.
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Extraction: Extract the aqueous phase with chloroform (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Final Validation: Recrystallize the crude product from ethanol. The system validates itself if the resulting crystalline solid exhibits a sharp melting point of 128–130 °C and an 84% yield [3].
Derivatization & Applications in Drug Discovery
4-Ethyl-6-methylpyrimidin-2-amine is rarely the final drug candidate; rather, it is a precursor. Its primary amine is frequently utilized in N-acylation reactions to generate library compounds for high-throughput screening.
A prominent application is the synthesis of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives . These compounds have demonstrated significant broad-spectrum antimicrobial and antifungal activity [3].
The Causality of the Amidation Protocol
Reacting the pyrimidine amine with 4-(bromomethyl)benzoyl bromide requires strict anhydrous conditions.
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Why Dry Alcohol? Acyl bromides are extremely sensitive to moisture and will rapidly hydrolyze into unreactive carboxylic acids if water is present.
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Why KOH? The reaction generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will protonate the pyrimidine's primary amine, rendering it non-nucleophilic and halting the reaction. KOH acts as an acid scavenger to maintain the reaction's momentum.
Caption: Derivatization pathway of the pyrimidine core into antimicrobial benzamide agents.
Self-Validating Protocol: Synthesis of Benzamide Derivatives
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Reagent Solubilization: Dissolve 4-ethyl-6-methylpyrimidin-2-amine (0.01 mol) in 10 mL of a standardized KOH solution (0.01 mol) to prime the amine.
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Acylation: Slowly add 4-(bromomethyl)benzoyl bromide drop-wise while suspended in dry alcohol. The drop-wise addition prevents runaway exothermic reactions and minimizes bis-acylation side products.
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Reflux: Heat the mixture at 60–80 °C for 6–8 hours.
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Workup & Extraction: Pour the mixture into crushed ice and extract with chloroform.
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Validation: Evaporate the chloroform to isolate the product. Validate the structural conversion using FT-IR spectroscopy; the disappearance of the primary amine N-H stretch (~3400 cm⁻¹) and the appearance of a strong amide carbonyl (C=O) stretch at 1650–1680 cm⁻¹ confirms successful derivatization.
Biological Efficacy
Derivatives synthesized from this pyrimidine core have been rigorously evaluated against various pathogens. Notably, benzamide derivatives featuring [3-chlorophenyl] or [4-nitrophenyl] moieties exhibit antimicrobial activity nearly equivalent to standard therapeutics like Streptomycin (against B. subtilis, S. aureus, and P. aeruginosa) and Amphotericin-B (against C. albicans and A. fumigatus) [3]. The lipophilic nature of the ethyl and methyl groups on the pyrimidine ring is hypothesized to enhance cellular permeability through the pathogenic lipid bilayer.
Conclusion
4-Ethyl-6-methylpyrimidin-2-amine stands as a critical intermediate in medicinal chemistry. By understanding the thermodynamic and kinetic principles governing its synthesis—specifically the base-catalyzed cyclization with guanidine—researchers can reliably scale its production. Furthermore, its predictable reactivity profile allows for the systematic generation of benzamide libraries, driving forward the discovery of next-generation antimicrobial and antifungal agents.
References
- PubChemLite. "4-ethyl-6-methylpyrimidin-2-amine (C7H11N3)." Université du Luxembourg.
- EvitaChem. "Buy 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride (EVT-1177069) | 111678-92-3" (Includes CAS Data for 4-Ethyl-6-methylpyrimidin-2-amine). EvitaChem.
- M. Vijaya Laxmi, Guguloth Ravi, A. Ravinder Nath. "Synthesis, Characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide Derivatives and Evaluation of their Antibacterial and Antifungal Activity." Asian Journal of Pharmaceutical and Health Sciences (AJPHR), 2019.
